molecular formula C13H12ClF3N2O3 B12453658 ethyl 3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate

ethyl 3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate

Cat. No.: B12453658
M. Wt: 336.69 g/mol
InChI Key: UBLKEMLRVBZPPY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method involves the condensation of a chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol in the presence of glacial acetic acid . The reaction is usually refluxed for several hours and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C13H12ClF3N2O3

Molecular Weight

336.69 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate

InChI

InChI=1S/C13H12ClF3N2O3/c1-2-22-11(20)19-12(21,13(15,16)17)7-10(18-19)8-3-5-9(14)6-4-8/h3-6,21H,2,7H2,1H3

InChI Key

UBLKEMLRVBZPPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)(C(F)(F)F)O

Origin of Product

United States

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